molecular formula C9H7NO3 B1362455 5-Methylisatoic anhydride CAS No. 4692-99-3

5-Methylisatoic anhydride

Cat. No.: B1362455
CAS No.: 4692-99-3
M. Wt: 177.16 g/mol
InChI Key: IIXZSGIPOINDJO-UHFFFAOYSA-N
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Description

5-Methylisatoic anhydride is an organic compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride, characterized by the presence of a methyl group at the 5-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the this compound to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .

Pharmacokinetics

The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .

Action Environment

The action of this compound is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action

Biochemical Analysis

Biochemical Properties

5-Methylisatoic anhydride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic reagents, where it undergoes nucleophilic acyl substitution reactions . This compound is also known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound can alter cellular homeostasis and potentially disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is highly reactive to nucleophilic attack, which allows it to participate in various biochemical reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant cellular changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxic or adverse effects, such as skin and eye irritation, and respiratory issues . These threshold effects are crucial for determining safe and effective dosages for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophilic reagents and its ability to form carboxylic acids, esters, and amides are key aspects of its metabolic involvement . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are critical for its biochemical activity and overall cellular effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of 5-methylanthranilic acid with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . This reaction forms the isatoic anhydride ring structure. Due to the toxicity of phosgene and its analogs, alternative methods such as catalytic carbonylation of substituted anilines with carbon monoxide have been developed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-Methylisatoic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the anhydride moiety.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetonitrile, triethylamine, sodium carbonate, and sodium phosphate buffers . These reactions are often carried out in organic solvents or aqueous solutions under controlled conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with ribonucleotides can yield fluorescent esters .

Scientific Research Applications

5-Methylisatoic anhydride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylisatoic anhydride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized applications where other isatoic anhydride derivatives may not be suitable.

Properties

IUPAC Name

6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZSGIPOINDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963700
Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-99-3
Record name 4692-99-3
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Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
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Record name 4692-99-3
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Synthesis routes and methods I

Procedure details

Trichloromethyl chloroformate (36.27 mL, 300 mmol) was added to a stirred solution of Compound 10 (41.3 g, 273 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 45.5 g (94%) of white solids. M.P. 257° C. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 7.06 (d, J=8.6 Hz, 1H), 7.56 (dd, J=8.6, 1.8 Hz, 1H), 7.71 (d, J=1.1, 1H), 11.63 (s, 1H). EIMS (neg. mode) m/z 176 (M−1), 152 (M+23). Anal. (C9H7NO3) C, H, N.
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94%

Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 5-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight at room temperature, followed by concentration in vacuo to a small volume. The concentrated reaction mixture was filtered through silica and the filter cake was washed with hexane to give 9.81 g (83.7%) of the 5-methylisatoic anhydride as a light yellow solid. MS (Cl mode) m/z 160 (M-18, 100%), 178 (M+H, 71%).
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10 g
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Synthesis routes and methods III

Procedure details

To an aqueous solution of anthranilic acid (100 g, 0.66 mol) and sodium carbonate (0.7 mol) a solution of phosgene in toluene (362 mL, 1.93 M, 0.7 mol) was added dropwise under vigorous stirring. The reaction becomes a suspension and is stirred for additional 8 hours and filtered. The residue was treated with aqueous Na2CO3 and filtered. Washed with water (4×150 mL) and dried.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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